8-Methylheptadecane

Description

Overview of Alkanes in Biological Systems

Alkanes are organic compounds composed solely of carbon and hydrogen atoms with single bonds. oit.edulongdom.org Often referred to as saturated hydrocarbons, they are the simplest and least reactive class of hydrocarbons. longdom.orgwou.edu Their general chemical formula is CnH2n+2. wikipedia.org While alkanes themselves exhibit limited biological activity, they form the structural backbone for more complex and reactive functional groups in biological molecules. wikipedia.orgopenstax.org

The primary commercial sources of alkanes are petroleum and natural gas. wikipedia.org In biological contexts, alkanes are found as components of waxes and oils. For instance, higher alkanes (with more than 16 carbon atoms) are constituents of paraffin (B1166041) waxes. longdom.org Terrigenous source material, like leaf waxes, is indicated by the presence of high molecular weight odd-numbered n-alkanes (n-C27, n-C29, and n-C31), while marine algae typically produce lower molecular weight n-alkanes, with a maximum at n-C17. csic.es

Significance of Methyl-Branched Alkanes in Biogeochemistry

Methyl-branched alkanes are hydrocarbons that have a methyl group attached to the main carbon chain. These compounds are significant in biogeochemistry as they can serve as biomarkers, providing insights into the sources of organic matter in geological samples. csic.esresearchgate.net Monomethyl-branched alkanes, such as iso- (2-methyl) and anteiso- (3-methyl) alkanes, are found in plant waxes and are also considered to be of heterotrophic bacterial origin. csic.esdzumenvis.nic.in

The presence of specific methyl-branched alkanes can indicate contributions from particular organisms. For example, cyanobacteria are known producers of mid-chain branched mono- and di-methylalkanes. plos.org The distribution and type of methyl branching can also offer clues about the environmental conditions and diagenetic processes that have occurred over geological time. researchgate.net Long-chain 3-methylalkanes have been identified in various geological settings, including lacustrine sediments, Antarctic rock samples, and ancient sediments, though their precise origin is still a subject of research. researchgate.net

Specific Focus on 8-Methylheptadecane within Methyl-Branched Hydrocarbon Research

This compound is a specific methyl-branched alkane with the chemical formula C18H38. imppat.com It has garnered particular interest in research due to its association with certain microorganisms, most notably cyanobacteria. vliz.beresearchgate.netcopernicus.org Along with its isomer, 7-methylheptadecane (B13817674), it is often found in cyanobacterial biofilms and cultures. vliz.beescholarship.org The presence of this compound in environmental samples, such as sediments, can be a strong indicator of cyanobacterial input. nih.govresearchgate.net

Research has shown that some species of cyanobacteria, like Tolypothrix distorta and certain strains of Anabaena and Nostoc, produce this compound. vliz.beresearchgate.net In some cases, this compound can be a dominant hydrocarbon, making it a potentially valuable chemotaxonomic marker. plos.org For instance, it has been identified as the most dominant monomethyl alkane in certain Aphanizomenon strains. plos.orgcopernicus.org

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its utility as a biomarker for tracing cyanobacterial activity in both modern and ancient ecosystems. copernicus.orgresearchgate.net Researchers aim to understand its biosynthesis, distribution, and preservation in various environments. A key objective is to use its presence and abundance in sediment cores to reconstruct past environmental conditions, such as the occurrence of cyanobacterial blooms. copernicus.orgresearchgate.net

Studies have investigated the biosynthesis of this compound in cyanobacteria, suggesting that it is formed through the methylation of a fatty acid precursor, likely vaccenic acid, followed by decarboxylation. acs.orgcopernicus.orgd-nb.info The methyl group is transferred from methionine. acs.orgacs.org However, the precise enzymatic mechanism for the introduction of the methyl group is still not fully understood. copernicus.orgcopernicus.org The ecological function of this compound and other branched alkanes in cyanobacteria is also an area of ongoing research, with potential roles in chemical signaling, prevention of grazing, or maintaining membrane fluidity. copernicus.orgcopernicus.org

Research Findings on this compound

| Research Area | Key Findings | Citations |

| Biological Source | Primarily produced by cyanobacteria, including species of Tolypothrix, Anabaena, Nostoc, and Aphanizomenon. | plos.orgvliz.beresearchgate.netcopernicus.org |

| Biomarker Potential | Used as a specific biomarker to trace cyanobacterial input in sediments and reconstruct past cyanobacterial blooms. | copernicus.orgnih.govresearchgate.netresearchgate.net |

| Biosynthesis | Synthesized from the precursor 11-octadecanoic acid (vaccenic acid), with a methyl group from methionine being added. | copernicus.orgacs.orgcopernicus.org |

| Geochemical Significance | Found in various geological samples, including lake sediments and microbial mats, indicating the historical presence of cyanobacteria. | researchgate.netnih.gov |

| Isomeric Occurrence | Often occurs as a mixture with its isomer, 7-methylheptadecane. | vliz.beescholarship.org |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

13287-23-5 |

|---|---|

Formule moléculaire |

C18H38 |

Poids moléculaire |

254.5 g/mol |

Nom IUPAC |

8-methylheptadecane |

InChI |

InChI=1S/C18H38/c1-4-6-8-10-11-13-15-17-18(3)16-14-12-9-7-5-2/h18H,4-17H2,1-3H3 |

Clé InChI |

AFKUSTCGONJZHE-UHFFFAOYSA-N |

SMILES |

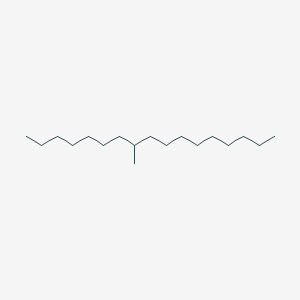

CCCCCCCCCC(C)CCCCCCC |

SMILES canonique |

CCCCCCCCCC(C)CCCCCCC |

Autres numéros CAS |

13287-23-5 |

Synonymes |

HEPTADECANE,8-METHYL- |

Origine du produit |

United States |

Natural Occurrence and Distribution of 8 Methylheptadecane

Ubiquitous Presence in Cyanobacteria (Blue-Green Algae)

Research has consistently demonstrated that 8-methylheptadecane is a characteristic hydrocarbon of cyanobacteria. pnas.orgcanada.capnas.org Its presence has been documented across a diverse range of cyanobacterial species, highlighting its significance within this phylum.

Specificity to Blue-Green Algae vs. Other Phototrophic Organisms

A key aspect of the distribution of this compound is its relative absence in other types of phototrophic organisms. pnas.org While other algae and photosynthetic bacteria produce a variety of hydrocarbons, the specific isomers of 7- and this compound appear to be uniquely prominent in blue-green algae. pnas.orgrsc.org This exclusivity is a critical factor in its utility as a biomarker, allowing scientists to distinguish the organic matter contributions of cyanobacteria from those of other primary producers like green algae. pnas.orgresearchgate.net

Co-occurrence with 7-Methylheptadecane (B13817674) as a 50:50 Mixture in Blue-Green Algae

In many cyanobacterial species, this compound does not occur in isolation. Instead, it is frequently found alongside its isomer, 7-methylheptadecane. pnas.orgcanada.ca Studies have often reported this co-occurrence as a roughly 1:1 or 50:50 mixture. pnas.orgrsc.orgacs.org This consistent ratio in various cyanobacteria suggests a shared and specific biosynthetic pathway. acs.org However, some research has noted variations in this ratio, and in some cases, one isomer may be more dominant. For instance, in one study of the genus Aphanizomenon, this compound was found to be more abundant than 7-methylheptadecane. copernicus.orgcopernicus.org In contrast, analysis of Nostoc muscorum has shown the branched hydrocarbon fraction to be composed of approximately 90% of a 1:1 mixture of 7- and this compound. escholarship.orgrsc.org

Distribution Across Cyanobacterial Genera and Species

The presence of this compound has been confirmed in a variety of cyanobacterial genera and species, including both filamentous and unicellular forms. nih.gov

Nostoc muscorum

Nostoc muscorum is one of the most well-studied cyanobacteria in the context of hydrocarbon production. It is known to produce significant quantities of a mixture of 7- and this compound. pnas.orgcanada.caacs.org Research has confirmed that these branched alkanes are major components of the hydrocarbon fraction in this species. acs.org The biosynthesis of these compounds in Nostoc muscorum has been investigated, with studies indicating that they are formed through the methylation of a fatty acid precursor followed by decarboxylation. acs.org

Anacystis nidulans

The unicellular cyanobacterium Anacystis nidulans has also been identified as a producer of this compound, alongside 7-methylheptadecane. pnas.orgcanada.carsc.org The hydrocarbon profile of Anacystis nidulans is characterized by the presence of these branched alkanes, further solidifying the link between these compounds and cyanobacteria. pnas.orgcanada.ca

Phormidium luridum

Phormidium luridum, a filamentous cyanobacterium, is another species in which the presence of 7- and this compound has been documented. pnas.orgcanada.carsc.orgnih.gov Its inclusion in the list of cyanobacteria containing these specific branched alkanes demonstrates the widespread nature of this biochemical trait across different cyanobacterial lineages. pnas.orgearth-science.netresearchgate.net

Chlorogloea fritschii

Early studies on the hydrocarbon constituents of blue-green algae identified the presence of methyl-branched alkanes in Chlorogloea fritschii. canada.carsc.org While n-heptadecane was the primary hydrocarbon, further analysis revealed other branched variations. canada.ca Specifically, this compound has been reported as one of the constituents found in this cyanobacterium. vscht.cz This is significant because such mid-chain branched alkanes are considered unique to cyanobacteria and are generally absent in photosynthetic and non-photosynthetic bacteria. rsc.org

Aphanizomenon sp.

The genus Aphanizomenon, a type of heterocystous cyanobacteria found in the Baltic Sea, has been analyzed for its hydrocarbon composition. nih.govplos.org In the strain Aphanizomenon TR183, n-heptadecane is the most dominant hydrocarbon, accounting for 89.7% of the total. nih.govplos.org However, small quantities of monomethyl alkanes (MMAs) are also present. nih.govplos.org Within this MMA fraction, this compound is the most prevalent, making up 7.1% of the hydrocarbon content, followed by 7-methylheptadecane at 2.9%. nih.govplos.org This makes this compound a notable, albeit minor, component of the lipid profile of this genus. copernicus.orgcopernicus.orgd-nb.info

Nodularia spumigena

Massive blooms of N2-fixing cyanobacteria are a regular occurrence in the Baltic Sea, often dominated by Nodularia spumigena and Aphanizomenon sp. copernicus.orgd-nb.info While studies have examined the lipid profiles of Nodularia spumigena, its hydrocarbon profile is characterized by dimethyl heptadecanes, specifically 7,11-dimethylheptadecane and 6,12-dimethylheptadecane. copernicus.orgd-nb.info Research into Baltic Sea cyanobacteria has not identified this compound as a direct product of Nodularia spumigena. nih.govplos.org However, the compound is found in the same environment due to its production by co-occurring species like Aphanizomenon sp. copernicus.orgd-nb.info

Tolypothrix distorta

Tolypothrix distorta, a species of cyanobacteria, has been identified as a source of various volatile organic compounds. Among the compounds detected in studies involving monoxenic cultures of Tolypothrix distorta isolated from epilithic biofilms is this compound. vliz.becharite.de

Gloeobacter violaceus PCC 7421

Gloeobacter violaceus PCC 7421, a unicellular cyanobacterium, is known to produce branched alkanes. plos.org However, analysis of its hydrocarbon composition has specifically identified 7-methylheptadecane. plos.orgresearchgate.net One study explicitly noted that this compound was not observed in this particular organism. escholarship.org

Table 1: Detection of this compound in Selected Cyanobacteria

| Organism | This compound Detected | Key Research Findings |

|---|---|---|

| Chlorogloea fritschii | Yes | Identified as one of the methyl-branched alkanes present. canada.cavscht.cz |

| Aphanizomenon sp. | Yes | The most dominant monomethyl alkane (7.1%), though a minor component overall. nih.govplos.org |

| Nodularia spumigena | No (Directly) | Does not appear to produce this compound; its profile shows dimethyl heptadecanes. copernicus.orgd-nb.info Occurs in the same habitat as producers. copernicus.org |

| Tolypothrix distorta | Yes | Detected in cultures isolated from biofilms. vliz.becharite.de |

| Gloeobacter violaceus PCC 7421 | No | Produces 7-methylheptadecane, but this compound was not observed. plos.orgescholarship.org |

Detection in Other Microbial Organisms

Marine Chloroflexus-like Organisms

Mid-chain branched monomethyl alkanes (MMAs), often considered biomarkers for cyanobacteria, are also synthesized by other microbes. researchgate.netresearchgate.net Studies of an endoevaporitic gypsarenite microbial mat in Guerrero Negro, Mexico, revealed a series of MMAs, including this compound. researchgate.netnih.gov The abundance of these compounds increased in the lower anoxic layers of the mat. researchgate.netnih.gov The structures of these MMAs are similar to those identified in cultures of the marine Chloroflexus-like organism 'Candidatus Chlorothrix halophila'. researchgate.netresearchgate.net This suggests that these anoxygenic phototrophic bacteria are a potential source of this compound in such environments. researchgate.netusra.edu

Table 2: Detection of this compound in Other Microbes

| Organism | This compound Detected | Key Research Findings |

|---|---|---|

| Marine Chloroflexus-like Organisms | Yes | Cultures of 'Candidatus Chlorothrix halophila' were found to synthesize this compound. researchgate.netresearchgate.net Its presence in microbial mats may represent the Bacteriochlorophyll c community. researchgate.netnih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Heptadecane |

| 7-Methylheptadecane |

| 4-Methylheptadecane |

| 7,11-Dimethylheptadecane |

| 6,12-Dimethylheptadecane |

| 8-Methylhexadecane |

Non-Photosynthetic Bacteria (Limited Presence)

While many studies of non-photosynthetic bacteria have reported the absence of this compound, its presence is not entirely unknown in this domain. Research has indicated that a mixture of 7- and this compound is notably absent in many studied non-photosynthetic bacteria, in contrast to its more common occurrence in cyanobacteria. pnas.orgescholarship.org However, some evidence suggests its potential production by certain non-photosynthetic bacteria. For instance, analysis of endoevaporitic microbial mats has revealed the presence of this compound, which increased in abundance in the lower anoxic layers. researchgate.net This finding points to a possible link with anaerobic non-photosynthetic bacteria, such as those from the Chloroflexi phylum, which are known to inhabit such environments. researchgate.net

Table 1: Occurrence of this compound in Non-Photosynthetic Bacteria

| Bacterial Group/Environment | Presence of this compound | Research Finding |

| General Non-Photosynthetic Bacteria | Generally Absent | Often used as a distinguishing biomarker from cyanobacteria where it is more common. pnas.orgescholarship.org |

| Endoevaporitic Microbial Mats (Anoxic Layers) | Present | Increased abundance in anoxic layers suggests a link to anaerobic bacteria like 'Candidatus Chlorothrix halophila'. researchgate.net |

Fungi (e.g., Pochonia chlamydosporia, Fusarium verticillioides)

The production of this compound has been identified in certain fungal species through the analysis of their volatile organic compounds (VOCs).

In the biocontrol fungus Pochonia chlamydosporia, gas chromatography-mass spectrometry (GC-MS) analysis of its VOCs has confirmed the presence of this compound. nih.govmdpi.com Studies have quantified its emission, noting changes in abundance at different growth stages of the fungus. nih.gov

Similarly, research on the phytopathogenic fungus Fusarium verticillioides has identified this compound as one of the VOCs it produces. mdpi.com The production of this and other branched-chain alkanes in F. verticillioides is thought to potentially originate from fatty acid metabolism. mdpi.com The profile of VOCs, including this compound, can be influenced by the carbon source provided to the fungus. mdpi.comresearchgate.net

Table 2: Detection of this compound in Fungi

| Fungal Species | Analytical Method | Key Finding |

| Pochonia chlamydosporia | GC-MS | Detected as a volatile organic compound. nih.govmdpi.com |

| Fusarium verticillioides | GC-MS | Identified as a volatile organic compound, with production influenced by the carbon source. mdpi.comresearchgate.net |

Occurrence in Higher Organisms and Environmental Matrices

Beyond the microbial world, this compound has been detected in various higher organisms and environmental samples, highlighting its widespread, albeit often minor, presence.

Chemical analysis of the coelomic fluid of the sea urchin Tripneustes gratilla has revealed the presence of several compounds, though this compound itself is not explicitly listed as a major component in some analyses. ekb.egekb.egresearchgate.net However, other related branched alkanes have been identified, suggesting a complex hydrocarbon profile within the coelomic fluid of this marine invertebrate. Further detailed chemical characterization is required to definitively quantify the presence of this compound.

This compound has been identified in soil samples, where its presence is often linked to microbial activity. earth-science.net Along with its isomer, 7-methylheptadecane, it is considered a biomarker that can provide insights into the microbial communities within the soil. earth-science.net The occurrence and distribution of these branched alkanes can be influenced by various environmental factors and the specific microbial populations present.

The compound has been isolated from plant extracts. Specifically, GC-MS analysis of a dichloromethane (B109758) extract from the aerial parts of the medicinal plant Leptopyrum fumarioides identified this compound as one of its hydrocarbon constituents. This indicates that certain plants have the biosynthetic pathways to produce this branched alkane.

The presence of this compound in ancient geological formations provides a window into past biological activity. Geochemical analysis of the Precambrian Soudan Shale, which is over 2.5 billion years old, has reported the presence of a mixture of 7- and 8-methylheptadecanes. pnas.orgpsu.eduescholarship.org The occurrence of these specific branched alkanes in such ancient sediments is considered significant, as they are characteristic hydrocarbons of certain types of microorganisms, particularly cyanobacteria. pnas.orgpsu.edu This finding is used as a chemical fossil, or biomarker, to suggest the contribution of photosynthetic microorganisms to the organic matter in these ancient rocks. pnas.org

Table 3: Occurrence of this compound in Various Matrices

| Matrix | Specific Example | Method of Detection | Significance |

| Marine Invertebrate Coelomic Fluid | Tripneustes gratilla | GC-MS | Presence of related branched alkanes suggests a complex hydrocarbon profile. ekb.egekb.egresearchgate.net |

| Soil | General soil samples | GC-MS | Considered a microbial biomarker. earth-science.net |

| Plant Extract | Leptopyrum fumarioides | GC-MS | Indicates biosynthetic capability in some plant species. |

| Geochemical Sedimentary Record | Soudan Shale | GC-MS | Acts as a chemical fossil, suggesting ancient microbial life. pnas.orgpsu.eduescholarship.org |

Biosynthesis and Metabolic Pathways of 8 Methylheptadecane

Proposed General Biosynthetic Routes for Branched Alkanes

The biosynthesis of branched alkanes, including 8-methylheptadecane, is understood to proceed through pathways that are variations of general hydrocarbon production mechanisms in bacteria. These routes primarily involve the modification and subsequent conversion of long-chain fatty acids.

Decarboxylation of Long-Chain Fatty Acids

A fundamental proposed mechanism for alkane biosynthesis involves the decarboxylation of long-chain fatty acids. pnas.orgasm.org This process entails the removal of a carboxyl group from a fatty acid, resulting in a hydrocarbon chain one carbon shorter. While this is a general route, the formation of branched alkanes necessitates a branched-chain fatty acid as the initial substrate. nih.gov For instance, the synthesis of iso and anteiso branched-chain fatty acids in many bacteria begins with the decarboxylation of branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine, followed by chain elongation. nih.gov In the context of this compound, this would imply the existence of a specific methyl-branched C18 fatty acid precursor that undergoes decarboxylation.

The enzymatic machinery responsible for this decarboxylation in the context of long-chain alkane synthesis has been a subject of extensive research. rsc.orgresearchgate.net While direct decarboxylation of free fatty acids is one possibility, other pathways involving activated fatty acid derivatives are considered more prevalent.

Fatty Acyl-ACP Reductase (FAAR) and Aldehyde-Deformylating Oxygenase (ADO) Pathway in Cyanobacteria

A well-characterized two-step pathway for alkane biosynthesis in cyanobacteria involves the sequential action of fatty acyl-acyl carrier protein (ACP) reductase (FAAR) and aldehyde-deformylating oxygenase (ADO). nih.govplos.orgutupub.ficopernicus.orgplos.org This pathway is responsible for the production of odd-chain length alkanes and is considered the primary route for the synthesis of hydrocarbons like heptadecane (B57597) and its methylated derivatives. plos.orgnih.gov

The initial step in this pathway is the reduction of a fatty acyl-ACP to a corresponding fatty aldehyde. plos.orgutupub.fi This reaction is catalyzed by FAAR, a reductase that utilizes NADPH to reduce the thioester linkage between the fatty acid and the acyl carrier protein. plos.orgnih.gov The product of this reaction is a long-chain aldehyde, which serves as the direct substrate for the subsequent enzymatic step. nih.govresearchgate.net

The fatty aldehyde produced by FAAR is then converted to an alkane with one less carbon atom by the enzyme aldehyde-deformylating oxygenase (ADO). nih.govplos.orgutupub.fiplos.orgwikipedia.org This unique enzyme catalyzes an oxygen-dependent reaction that involves the oxidative cleavage of the aldehyde's C-C bond, releasing the carbonyl carbon as formate. plos.orgwikipedia.org The reaction requires a reducing system, such as reduced ferredoxin, to proceed. acs.org The resulting alkane has a chain length of n-1 relative to the initial n-carbon fatty aldehyde substrate. nih.govresearchgate.net

Specific Precursor Pathways for this compound

The general biosynthetic pathways provide a framework, but the specific formation of this compound requires a precise precursor molecule.

Role of Vaccenic Acid (cis-11-octadecenoic acid) as a Precursor

Research has identified vaccenic acid (cis-11-octadecenoic acid) as the likely precursor for the biosynthesis of both 7- and this compound in cyanobacteria such as Nostoc muscorum. nih.govplos.orgcopernicus.orgescholarship.org Studies using radiolabeled substrates have demonstrated that the methyl group is added to the double bond of vaccenic acid. acs.org This methylation event is followed by the established alkane biosynthesis pathway.

The proposed mechanism involves the methylation of the C11-C12 double bond of vaccenic acid, which is esterified to an ACP. The methyl group donor for this reaction is S-adenosylmethionine (SAM). researchgate.net This methylation would result in a branched-chain fatty acyl-ACP. This intermediate would then be processed by the FAAR/ADO pathway. Reduction of the methylated C18 acyl-ACP by FAAR would yield a methyl-octadecanal. Subsequent deformylation by ADO would produce a mixture of 7- and this compound. acs.org The observation of vaccenic acid in the fatty acid profiles of cyanobacteria that produce these branched alkanes further supports its role as a key precursor. nih.govplos.org

Hypothesized Cyclopropane (B1198618) Intermediate Formation

The biosynthesis of mid-chain branched alkanes, such as this compound, is thought to proceed through a mechanism involving the addition of a methyl group to a long-chain fatty acid precursor. acs.orgpnas.org One of the leading hypotheses for this process involves the formation of a cyclopropane fatty acid intermediate. pnas.org

In this proposed pathway, the methyl group, donated by S-adenosylmethionine (SAM), is added across the double bond of a monounsaturated fatty acid, such as vaccenic acid (11-octadecenoic acid). acs.orgplos.org This reaction is believed to form a transient 11,12-methyleneoctadecanoic acid intermediate. acs.org Following the formation of this cyclopropane ring, the intermediate is thought to undergo decarboxylation, leading to the formation of the final branched alkane product, in this case, a mixture of 7- and this compound. acs.orgpnas.org

While the direct isolation and characterization of this cyclopropane intermediate in the biosynthesis of this compound has been challenging, the logic for its existence is supported by several lines of evidence. The use of radiolabeled substrates has shown that the methyl group from methionine is specifically added to the double bond of vaccenic acid. acs.org This mechanism is analogous to the well-established formation of cyclopropane fatty acids in other bacteria. nih.gov Quantum chemical computations have also been employed to explore the energetic viability of rearrangements from oligocyclopropanes to other cyclic structures, lending theoretical support to the plausibility of such intermediates in biosynthetic pathways. nih.gov

Further research is required to definitively confirm the role of a cyclopropane intermediate in the biosynthesis of this compound and to elucidate the precise enzymatic machinery involved in its formation and subsequent conversion.

Methyl Group Addition from S-Adenosylmethionine (SAM) via Methyltransferase

The introduction of the methyl branch in this compound is a critical step that relies on the enzymatic transfer of a methyl group from a specific donor molecule. acs.orgplos.org The universal methyl donor in these biological reactions is S-adenosylmethionine (SAM). acs.orgoup.com

The proposed mechanism involves a methyltransferase enzyme that catalyzes the addition of the methyl group from SAM to a long-chain unsaturated fatty acid precursor. acs.orgplos.org Specifically, in the biosynthesis of 7- and this compound in the cyanobacterium Nostoc muscorum, studies using radiolabeled substrates have confirmed that the methyl group is transferred from L-methionine to vaccenic acid (11-octadecenoic acid). acs.org This methylation event is followed by decarboxylation to yield the final branched alkane products. acs.org

The involvement of SAM-dependent methyltransferases is a common strategy in the biosynthesis of various methylated compounds in organisms, including the formation of tuberculostearic acid in mycobacteria, where a methyl group is added to an oleic acid precursor. researchgate.net Radical SAM enzymes, a large superfamily of enzymes, are known to catalyze a wide range of complex biochemical reactions, including methylation, by generating a highly reactive 5'-deoxyadenosyl radical. researchgate.net

Unidentified Methyltransferase Enzyme Characterization

Despite the established role of S-adenosylmethionine (SAM) as the methyl donor in the biosynthesis of this compound, the specific methyltransferase enzyme responsible for this reaction has not yet been definitively identified and characterized. plos.orgnih.gov

Research indicates that a methyltransferase facilitates the transfer of a methyl group from SAM to a fatty acid precursor, leading to the formation of the branched alkane. acs.orgplos.org However, the gene encoding this particular enzyme and the protein's specific properties remain elusive. nih.gov The characterization of such an enzyme would involve its isolation, purification, and the determination of its substrate specificity, kinetic parameters, and structural features.

In cyanobacteria, which are known producers of this compound, the biosynthesis of alkanes occurs through a pathway involving a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO). plos.orgnih.gov It is within this metabolic context that the unidentified methyltransferase is presumed to act on a fatty acid intermediate. acs.orgplos.org The search for this enzyme is an active area of research, as its identification would provide a more complete understanding of branched-chain alkane biosynthesis and could open up possibilities for the bioengineering of microorganisms to produce specific hydrocarbons. biofueljournal.com

Unresolved Aspects of Branched Alkane Biosynthesis in Microorganisms

The biosynthesis of branched alkanes in microorganisms is a complex process with several aspects that are not yet fully understood. While the general precursors and some enzymatic steps have been identified, significant gaps in our knowledge remain.

Mechanisms for Branching Group Introduction (Methyl, Ethyl)

A primary unresolved question in the biosynthesis of branched alkanes is the precise mechanism by which branching groups, such as methyl and ethyl groups, are introduced onto the hydrocarbon chain.

For methyl-branched alkanes like this compound, it is established that the methyl group is derived from S-adenosylmethionine (SAM) via a methyltransferase. acs.orgplos.org However, the specifics of this reaction, including the nature of the enzyme and the intermediate steps, are not fully elucidated. One hypothesis suggests the formation of a cyclopropane fatty acid intermediate, which is subsequently opened to form the methyl branch. pnas.org

The introduction of ethyl and other larger alkyl branches is even less understood. The precursor molecules and the enzymes responsible for adding these bulkier groups have not been definitively identified. It is possible that different microorganisms employ distinct pathways and enzymes to create the variety of branched alkanes observed in nature. The diversity of these compounds suggests a corresponding diversity in the underlying biosynthetic machinery. plymouth.ac.uk

Further research into the enzymology of these pathways is needed to uncover the specific mechanisms of branch introduction. This includes identifying and characterizing the methyltransferases, as well as any other enzymes involved in the formation of different types of branches.

Diversity of Metabolic Pathways in Different Organisms

The metabolic pathways leading to the production of branched alkanes exhibit considerable diversity across different microorganisms. frontiersin.org While some general principles have been established, the specific enzymes and intermediates can vary significantly from one organism to another.

In many cyanobacteria, the biosynthesis of alkanes, including branched varieties like 7- and this compound, proceeds through the conversion of fatty acyl-ACPs to fatty aldehydes by a fatty acyl-ACP reductase (FAAR), followed by the action of an aldehyde-deformylating oxygenase (ADO) to produce the alkane. plos.orgcopernicus.org However, alternative pathways exist. For instance, some organisms may utilize a polyketide synthase (PKS) pathway. nih.gov

The degradation of branched alkanes also shows metabolic diversity. Bacteria have evolved various oxidative pathways to break down these compounds, often involving terminal or subterminal oxidation. researchgate.netnih.govfrontiersin.org The enzymes involved, such as cytochrome P450 monooxygenases and alkane hydroxylases, are diverse and adapted to different substrates and environmental conditions. kemdiktisaintek.go.idresearchgate.net

This diversity highlights the evolutionary adaptability of microorganisms to synthesize and metabolize a wide array of hydrocarbon structures. A comprehensive understanding of these varied metabolic strategies is crucial for applications in bioremediation and the biotechnological production of biofuels and other chemicals. biofueljournal.com Further investigation into the genomes and proteomes of diverse microorganisms is necessary to fully map the landscape of branched alkane metabolism.

Ecological and Environmental Significance of 8 Methylheptadecane

Role as a Chemotaxonomic Biomarker

Chemotaxonomy utilizes the presence of specific chemical compounds, or biomarkers, to identify and classify organisms. 8-Methylheptadecane is a significant chemotaxonomic marker for particular groups of cyanobacteria, also known as blue-green algae.

Mid-chain branched alkanes, including this compound and its isomers (e.g., 6- and 7-methylheptadecane), are considered characteristic lipid biomarkers for cyanobacteria. nih.gov While straight-chain alkanes like n-heptadecane are found in a wide range of aquatic algae and photosynthetic bacteria, the mid-chain branched forms are more specific. nih.gov

Research has shown that this compound is notably present in certain species of heterocystous cyanobacteria, which are filamentous cyanobacteria capable of nitrogen fixation. For instance, in studies of cyanobacteria isolated from the Baltic Sea, this compound was identified as the most dominant monomethyl alkane in strains of Aphanizomenon sp.. Although it has also been reported in representatives of the genus Dolichospermum, it was not detected in all investigated strains of this genus, highlighting a degree of species- or even strain-level specificity.

The presence and relative abundance of this compound and its isomers can thus help to distinguish between different cyanobacterial groups in environmental samples, aiding in taxonomic studies and the assessment of microbial community structure.

The study of past ocean and lake conditions, known as paleoceanography and paleolimnology, respectively, heavily relies on proxies preserved in sediment cores. This compound has emerged as a valuable biomarker in this field for reconstructing historical populations of specific cyanobacteria.

Diazotrophic (nitrogen-fixing) cyanobacteria play a crucial role in the nitrogen cycle of many aquatic ecosystems. Species such as Nodularia spumigena and Aphanizomenon sp. are known to form extensive blooms, particularly in brackish water bodies like the Baltic Sea. nih.govnih.gov These cyanobacteria produce a characteristic suite of mid-chain branched alkanes, including this compound.

The presence of this compound, often analyzed in conjunction with its isomers 6- and 7-methylheptadecane (B13817674), in sediment layers allows scientists to trace the historical presence and abundance of these diazotrophic cyanobacteria. This is particularly significant for tracking species like Nodularia spumigena, a toxic bloom-forming cyanobacterium. nih.govresearchgate.net

The Baltic Sea has experienced significant eutrophication and an increase in cyanobacterial blooms in recent history. nih.gov Sedimentary records of this compound and its isomers have been instrumental in extending the record of these blooms beyond the era of direct observation and satellite monitoring.

A detailed study of a sediment core from the Eastern Gotland Basin in the Baltic Sea utilized the concentration of 6- and 7-methylheptadecanes as a proxy to reconstruct the history of diazotrophic cyanobacterial blooms since 1860. This research revealed that while cyanobacteria were consistently present, their abundance was relatively low until around 1920. Following this period, there were alternating phases of high and low abundance. Interestingly, the sedimentary record of these biomarkers did not show a significant increase in the 1950s, a time when eutrophication in the Baltic Sea is known to have intensified. This suggests that the intensity of cyanobacterial blooms may be strongly influenced by natural factors such as sea surface temperature, potentially linked to phenomena like the Atlantic Multidecadal Oscillation.

The table below presents hypothetical data based on the trends described in such research, illustrating how methylheptadecane concentrations in a sediment core can be used to infer past cyanobacterial abundance.

Table 1: Hypothetical Methylheptadecane Concentrations in a Baltic Sea Sediment Core and Inferred Cyanobacterial Abundance.

| Sediment Depth (cm) | Approximate Year | Methylheptadecane Concentration (ng/g sediment) | Inferred Cyanobacterial Abundance |

|---|---|---|---|

| 0-2 | 2010s | 150 | High |

| 5-7 | 1980s | 120 | Moderate-High |

| 10-12 | 1950s | 60 | Moderate |

| 15-17 | 1920s | 85 | Moderate-High (Fluctuating) |

| 20-22 | 1890s | 30 | Low |

| 25-27 | 1860s | 25 | Low |

The utility of any biomarker in paleo-studies depends on its ability to resist degradation over geological timescales. Alkanes, being saturated hydrocarbons, are chemically robust and have a high preservation potential in sedimentary environments, particularly under anoxic (oxygen-deficient) conditions which are common at the bottom of stratified water bodies like the Baltic Sea.

While other potential biomarkers for cyanobacteria, such as certain fatty acids and pigments, are more susceptible to microbial degradation, the saturated hydrocarbon backbone of this compound makes it a reliable long-term proxy. nih.gov This exceptional preservation allows for the reconstruction of cyanobacterial population dynamics over centuries to millennia, providing crucial baseline data for understanding long-term environmental change. nih.gov

Application in Paleoceanography and Paleolimnology

Function in Chemical Ecology and Inter-Species Interactions

The field of chemical ecology investigates the role of chemical signals in the interactions between organisms. While the function of this compound as a biomarker is well-established, its specific role in the chemical ecology of cyanobacteria is less understood. However, the broader context of hydrocarbon production in these organisms suggests potential functions.

Cyanobacteria produce a wide variety of hydrocarbons, which are primarily located in the thylakoid and cytoplasmic membranes. These compounds are thought to influence membrane fluidity and curvature, which is essential for processes like photosynthesis and cell division.

While direct evidence for this compound acting as a semiochemical (a chemical involved in communication) in cyanobacteria is limited, hydrocarbons in other organisms are known to function as signaling molecules. For instance, in some insects, methyl-branched alkanes are components of cuticular hydrocarbons that can act as pheromones or kairomones, mediating interactions within and between species.

In the aquatic environment, the hydrocarbons released from cyanobacterial cells, particularly upon cell death and lysis, contribute to the pool of dissolved and particulate organic matter. This organic matter can then be utilized by other microorganisms. It has been observed that some hydrocarbon-degrading bacteria, such as Alcanivorax and Marinobacter, can coexist with cyanobacteria. nih.gov It is plausible that these bacteria utilize the alkanes produced by cyanobacteria, including this compound, as a carbon source. nih.gov This suggests an indirect role for this compound in structuring microbial communities through trophic interactions. However, specific studies detailing the direct role of this compound in mediating these interactions are currently lacking in the scientific literature.

Chemical Signaling and Pheromonal Activity

This compound belongs to a class of compounds known as branched alkanes or methyl-branched hydrocarbons, which play a significant role in chemical communication among various organisms, particularly insects. While direct evidence identifying this compound as a specific pheromone is not extensively documented, its structural isomers are well-established as crucial components of insect pheromone blends. For instance, other methylheptadecane isomers, such as 2-methylheptadecane, function as sex pheromones in several species of Lepidoptera. This suggests that the specific branching pattern of the methyl group on the heptadecane (B57597) backbone is critical for species-specific recognition and signaling.

Pheromones are chemical signals released by an individual that elicit a specific reaction in another individual of the same species. These molecules are detected by specialized chemoreceptors and can trigger a range of behaviors, including mating, aggregation, or alarm. The high specificity of these signals is often determined by the precise mixture and ratio of different compounds, including various structural isomers of hydrocarbons like this compound. The role of branched alkanes in this context highlights their importance in maintaining reproductive isolation and coordinating social behaviors within a species.

Role as an Odor Compound from Cyanobacterial Biofilms

This compound has been identified as a volatile organic compound (VOC) produced by certain types of cyanobacteria. Specifically, it is found in cultures of Tolypothrix distorta, a component of epilithic (growing on rock) biofilms in aquatic environments. These cyanobacterial biofilms release a complex mixture of VOCs, which act as infochemicals, mediating ecological interactions in their habitat. The release of these odor compounds, including this compound, contributes to the chemical landscape of the aquatic environment, influencing the behavior of other organisms.

Research has demonstrated that this compound acts as an attractant for certain free-living aquatic nematodes. In laboratory chemotaxis assays, this compound elicited a positive response from the nematodes Bursilla monhystera and Caenorhabditis elegans. When presented as a single compound, this compound was shown to attract these nematodes, indicating its role as a kairomone—a chemical signal that benefits the receiver (the nematode) by guiding it toward a potential food source or suitable habitat, which in this case is the cyanobacterial biofilm.

The attraction of nematodes to this specific compound is a key ecological interaction. It suggests that nematodes can use chemical cues to locate cyanobacterial mats, which can serve as a food source and provide a protective habitat, shielding them from environmental stressors such as water currents or desiccation.

The chemotactic response of nematodes to this compound is more complex than a simple attraction to a single substance. Studies have shown a significant difference in the nematodes' behavioral response when exposed to this compound alone versus when it is part of a multicomponent mixture of VOCs naturally released by the cyanobacterial biofilm.

Table 1: Chemotactic Response of Nematodes to this compound

| Nematode Species | Compound Tested | Observed Response | Ecological Implication |

|---|---|---|---|

| Bursilla monhystera | This compound (Single) | Attraction | Acts as a kairomone for locating food/habitat. |

| Caenorhabditis elegans | This compound (Single) | Attraction | Acts as a kairomone for locating food/habitat. |

| Bursilla monhystera | Natural Biofilm VOC Mixture | Variable (Attraction/Repulsion) | Behavior is modulated by the full chemical profile. |

Physiological Hypotheses within Producing Organisms

The production of this compound and other hydrocarbons by organisms like cyanobacteria is hypothesized to serve critical physiological functions beyond chemical signaling. These roles are related to survival and defense in challenging environments.

One prominent hypothesis is that volatile organic compounds released by cyanobacteria, including branched alkanes, serve as a defense mechanism against herbivores (grazers). The proliferation of cyanobacteria can be limited by grazing from zooplankton and other small aquatic organisms. In response, cyanobacteria have evolved various defenses, including the production of chemical deterrents. mdpi.com

A second major physiological hypothesis for the production of hydrocarbons like this compound in organisms is the prevention of desiccation (drying out). Aliphatic hydrocarbons are inherently hydrophobic (water-repellent) and have low volatility. These properties make them ideal for forming a protective barrier against water loss. frontiersin.org

In cyanobacteria that inhabit environments subject to periodic drying, such as epilithic biofilms, these hydrocarbons could play a crucial role in desiccation tolerance. frontiersin.orginternationalscholarsjournals.org By being incorporated into the cell's outer layers or the extracellular matrix of the biofilm, these compounds can reduce the rate of evaporative water loss, allowing the cells to survive periods of low water availability. Research on cyanobacteria has shown that the ability to produce alkanes is linked to tolerance of abiotic stresses, including high salinity, which is related to water stress. nih.govnih.gov

Table 2: Hypothesized Physiological Roles of this compound

| Hypothesized Function | Mechanism | Benefit to Producing Organism |

|---|---|---|

| Prevention of Grazing | Acts as a volatile repellent or deterrent as part of a complex VOC mixture. | Reduces predation by herbivores, increasing population survival. |

| Prevention of Desiccation | Forms a hydrophobic layer, reducing evaporative water loss from cells or biofilms. frontiersin.org | Enhances survival during periods of low water availability. frontiersin.orginternationalscholarsjournals.org |

Enhanced Buoyancy

The role of hydrocarbons, including this compound, in the buoyancy of aquatic microorganisms is a subject of scientific inquiry. Lipids and hydrocarbons are less dense than water and are utilized by some marine organisms, such as zooplankton, to control their buoyancy. oup.comscispace.com However, in cyanobacteria, the primary mechanisms for buoyancy regulation are well-established and predominantly involve the synthesis and collapse of gas vesicles and the accumulation of dense carbohydrate ballast. mdpi.comresearchgate.netnih.gov

While cyanobacteria are known to produce significant quantities of hydrocarbons like heptadecane and its methylated derivatives, their specific contribution to enhanced buoyancy is not as clearly defined as that of gas vesicles. researchgate.netuhi.ac.uknih.gov The production of these compounds is a widespread phenomenon among marine cyanobacteria, contributing to the oceanic hydrocarbon cycle. researchgate.netuhi.ac.uknih.gov It is hypothesized that the accumulation of lipids could be one of several adaptations for maintaining an optimal position in the water column. oup.com However, direct evidence specifically linking this compound to a significant enhancement of buoyancy in cyanobacteria is limited in the current scientific literature.

Membrane Fluidity and Stability

A more definitively established role for this compound lies in its contribution to the fluidity and stability of cellular membranes. As a branched-chain alkane, it plays a crucial part in modulating the physical properties of the lipid bilayer, particularly in prokaryotes. nih.govresearchgate.net

The introduction of a methyl group along the hydrocarbon chain, as seen in this compound, disrupts the orderly packing of the lipid tails. nih.govresearchgate.netresearchgate.net This steric hindrance prevents the hydrocarbon chains from aligning closely, thereby reducing the van der Waals forces between them. researchgate.net The consequence of this disruption is an increase in the fluidity of the membrane. nih.govresearchgate.netresearchgate.net This effect is analogous to the role of unsaturated fatty acids in the membranes of many other organisms. researchgate.net

In addition to increasing fluidity, branched-chain fatty acids can also influence the stability of the membrane. While they decrease the packing density under normal conditions, they can help maintain membrane integrity at higher temperatures by modulating the phase behavior of the lipid bilayer. nih.gov The presence of these branched alkanes ensures that the membrane remains in a stable and functional fluid state over a wider range of temperatures.

The following table summarizes the observed effects of methyl-branched alkanes on the properties of lipid bilayers based on research findings:

| Property | Effect of Methyl Branching | Scientific Rationale |

| Membrane Fluidity | Increased | The methyl group disrupts the tight packing of hydrocarbon chains, reducing van der Waals forces. nih.govresearchgate.netresearchgate.net |

| Lipid Condensation | Reduced | Steric hindrance from the methyl branch prevents close association of lipid molecules. nih.govresearchgate.net |

| Bilayer Thickness | Decreased | The disordered packing of the hydrocarbon tails leads to a thinner membrane structure. nih.govresearchgate.net |

| Chain Ordering | Lowered | The presence of the methyl group introduces "kinks" that disrupt the parallel alignment of the lipid chains. nih.govresearchgate.net |

| Phase Transition Temperature | Altered | The change in packing density affects the temperature at which the membrane transitions from a gel to a fluid state. nih.gov |

Advanced Analytical Methodologies for 8 Methylheptadecane Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of 8-methylheptadecane, allowing for its separation, identification, and quantification within complex mixtures. These methods are crucial in various fields, from environmental science to biochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. scione.comnih.govcopernicus.orgresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing a high degree of certainty in both the identification and quantification of this compound.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. scione.comnih.govcopernicus.org The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. copernicus.org As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.govcrcao.org

For instance, in a study analyzing volatile organic compounds in wheat beers, this compound was identified using GC-MS. researchgate.net Similarly, it has been detected in the essential oils of Daphne mucronata and in extracts of Trigonella foenum-graecum seeds using this technique. scione.comnih.gov The NIST Chemistry WebBook provides reference mass spectra for this compound, which serves as a crucial resource for its unambiguous identification. nist.govnist.gov The quantification of this compound using GC-MS is achieved by measuring the area of its chromatographic peak and comparing it to the peak areas of known standards. copernicus.org

Table 1: GC-MS Parameters for this compound Analysis in Various Studies

| Parameter | Study 1: Trigonella foenum-graecum Seeds scione.com | Study 2: Daphne mucronata Essential Oils nih.gov | Study 3: Cyanobacterial Bloom Reconstruction copernicus.orgcopernicus.org |

|---|---|---|---|

| GC System | Shimadzu GC/MS-QP2010 Ultra | Shimadzu GCMS-QP2010 | Agilent Technologies 7890B GC |

| Column | Rtx-5 ms (B15284909) (30 m x 0.25 mm x 0.25 µm) | DB-5 capillary column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.61 mL/min) | Not specified | Not specified |

| Injection Mode | Split | Split-less | Not specified |

| Temperature Program | 60°C, ramp 10°C/min to 300°C (hold 5 min) | Injection port at 200°C | 40°C to 320°C at 8°C/min (hold 15 min) |

| MS Detector | Not specified | Not specified | 5977B Mass Selective Detector |

| Mass Range (m/z) | 40-500 | Not specified | 50-600 |

| Ion Source Temp. | 200°C | Not specified | Not specified |

| Interface Temp. | 250°C | Not specified | Not specified |

Gas Chromatography–Flame Ionization Detection (GC-FID) for Quantification

Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable method for the quantification of this compound. copernicus.org While GC-MS is superior for identification, GC-FID is often preferred for accurate quantification due to its high sensitivity and linear response over a wide range of concentrations. copernicus.orgfuture4200.com

In GC-FID, after the separation of components in the gas chromatograph, the eluting compounds are burned in a hydrogen-air flame. This process produces ions, and the resulting current is measured. The detector's response is directly proportional to the mass of the carbon atoms entering the flame, making it an excellent quantitative tool for hydrocarbons like this compound.

Research on cyanobacterial blooms in the Baltic Sea utilized GC-FID for the quantification of this compound and its isomers in sediment samples. copernicus.orgcopernicus.org The peak areas from the GC-FID chromatogram were normalized to an internal standard to determine the concentration of the target compounds. copernicus.orgcopernicus.org This approach allows for precise measurement even at low concentrations, with a reported detection limit of approximately 5 ng/g. copernicus.org Comprehensive two-dimensional gas chromatography (GCxGC) coupled with FID has also been employed for detailed chemical composition analysis of hydrocarbon mixtures, demonstrating the versatility of FID in complex sample analysis. future4200.com

High-Resolution Capillary Column Chromatography

The separation of this compound from its isomers and other closely related compounds necessitates the use of high-resolution capillary columns in gas chromatography. copernicus.orgresearchgate.net These columns, typically 30 to 100 meters in length with a narrow internal diameter (e.g., 0.25 mm), provide a large number of theoretical plates, leading to excellent separation efficiency. copernicus.orgresearchgate.net

The choice of the stationary phase within the capillary column is also critical. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5ms), are commonly used for the analysis of hydrocarbons like this compound. copernicus.orgcopernicus.org The separation on these columns is primarily based on the boiling points of the analytes. In some cases, even with high-resolution columns, complete separation of all isomers of methylheptadecane can be challenging. copernicus.orgresearchgate.net For instance, 6-methylheptadecane (B12645943) and 7-methylheptadecane (B13817674) may elute very close to each other. copernicus.org In such instances, the combined concentration of the co-eluting isomers may be reported. copernicus.org

Retention Index Analysis for Isomer Differentiation

Retention index (RI) analysis is a valuable tool for the differentiation of this compound from its various structural isomers. The retention index system, most commonly the Kovats retention index, relates the retention time of a compound to the retention times of n-alkanes eluting before and after it. This normalization of retention times helps to reduce the variability between different chromatographic systems and conditions, aiding in compound identification.

The NIST Chemistry WebBook provides experimental Kovats retention index values for this compound on different types of stationary phases. nist.govnist.gov For example, on a standard non-polar column, the Kovats RI for this compound is reported as 1745.6. nih.gov On a semi-standard non-polar phase like Apiezon L, the value is 1738. nist.gov By comparing the experimentally determined retention index of an unknown peak to these reference values, researchers can gain confidence in its identification as this compound, distinguishing it from other C18 branched alkanes. nih.govnist.gov This method is particularly useful when authentic standards for all possible isomers are not available. In a study on cabya fruit, the linear retention index was calculated using a series of n-alkanes (C7-C30) to aid in the identification of volatile compounds, including alkanes like this compound. nih.gov

Spectroscopic and Isotopic Methods

Spectroscopic and isotopic methods provide detailed structural information about this compound, complementing the separation and identification capabilities of chromatographic techniques.

Mass Spectrometry for Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for the structure elucidation of this compound. copernicus.orgnih.gov When coupled with gas chromatography (GC-MS), it provides both retention time and mass spectral data, which together offer a high degree of confidence in compound identification. copernicus.orgnih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion (M+), corresponding to the intact molecule, may be observed, but it is often of low abundance for branched alkanes. More prominent are the fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern provides clues about the branching point in the hydrocarbon chain. For this compound, characteristic fragment ions would be expected from the cleavage at the tertiary carbon atom. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, showing a base peak at m/z 57 and other significant peaks at m/z 43 and 71. nih.gov These fragmentation patterns are crucial for distinguishing it from other methylheptadecane isomers and other hydrocarbons present in a sample. researchgate.net In studies of complex mixtures like diesel fuel, mass spectrometric deconvolution is used to resolve co-eluting isomers that cannot be separated chromatographically. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons. The protons of the two terminal methyl groups (at C1 and C17) and the methyl group at the branch point (C8) would appear as triplets and a doublet, respectively, in the upfield region of the spectrum. The methine proton at the C8 position would produce a multiplet due to coupling with adjacent methylene (B1212753) and methyl protons. The numerous methylene (CH₂) groups along the straight-chain portions would result in a complex, overlapping multiplet in the 1.2-1.4 ppm range.

The ¹³C NMR spectrum provides a clearer resolution of the carbon backbone. Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts can be predicted based on established values for alkanes. wisc.edu The carbon of the methyl branch is typically shifted from the terminal methyl carbons, and the methine carbon at the branch point (C8) has a characteristic downfield shift compared to the methylene carbons. While specific, experimentally verified high-resolution spectra for this compound are not widely published, data from similar branched alkanes, such as 4-methylheptadecane, and spectral prediction tools allow for accurate assignment. thegoodscentscompany.comnih.gov Studies on various monomethylalkanes have shown a systematic relationship between the position of the methyl group and the chemical shifts of all carbon atoms in the molecule, allowing for precise structural verification. sciforum.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on standard chemical shift values for branched alkanes. Actual experimental values may vary slightly.

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 | ~14.1 |

| C2 | ~22.7 |

| C3-C5 | ~29.3 - 31.9 |

| C6 | ~27.0 |

| C7 | ~36.5 |

| C8 | ~33.0 |

| C8-CH₃ | ~19.5 |

| C9 | ~36.5 |

| C10-C16 | ~22.7 - 31.9 |

| C17 | ~14.1 |

Application of Radiolabeled Substrates (e.g., ¹⁴C, ²H) for Biosynthesis Tracing

Tracing the biosynthetic pathways of this compound has been significantly advanced by the use of radiolabeled substrates. This technique allows researchers to follow the incorporation of precursor molecules into the final hydrocarbon product, thereby identifying the metabolic route.

Early research on the blue-green alga Nostoc muscorum successfully used this method to elucidate the origin of the 7- and this compound mixture found in the organism. acs.org In these experiments, the algae were incubated with L-methionine specifically labeled with ¹⁴C in its methyl group, alongside tritiated (³H) cis-vaccenic acid (11-octadecenoic acid). acs.org The results demonstrated that the methyl group from methionine was added across the double bond of vaccenic acid. This step was followed by a decarboxylation reaction, removing the carboxyl group from the fatty acid, to yield the final 7- and this compound products. acs.org

In insects, similar tracer studies have been fundamental to understanding the biosynthesis of methyl-branched cuticular hydrocarbons. For example, in the German cockroach, Blattella germanica, the incorporation of sodium [1-¹⁴C]propionate into methyl-branched hydrocarbons was measured to determine the rate and timing of their synthesis. ncsu.edupsu.edu Propionate, after being converted to methylmalonyl-CoA, serves as the donor for the methyl branch units in many insect hydrocarbons. psu.edu These in vivo studies, where labeled precursors are injected into the organism and the resulting hydrocarbons are extracted and analyzed for radioactivity, provide direct evidence of the biosynthetic pathways. ncsu.eduresearchgate.net

Bioinformatic and Computational Approaches

Modern research into this compound and related alkanes increasingly relies on bioinformatic and computational methods to complement experimental work. These in silico approaches provide powerful tools for identifying biosynthetic genes and predicting molecular properties.

Quantum Chemical Calculations (e.g., DFT) for Structural and Thermodynamical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are computational methods used to predict the structural and thermodynamic properties of molecules from first principles. These calculations provide valuable insights that can be difficult to obtain experimentally.

For branched alkanes like this compound, DFT has been used to calculate a range of properties. For instance, calculations can determine optimized molecular geometries, hyperfine coupling constants for identifying radical cations in spectroscopic experiments, and various thermodynamic parameters. researchgate.netacs.org Studies on branched alkanes have used DFT and other high-level theories (like CBS-QB3 and G3MP2B3) to compute standard enthalpies of formation (ΔH°f 298) and carbon-hydrogen bond dissociation energies (BDEs). colab.ws These calculations have shown that BDEs for C-H bonds in highly branched alkanes can be significantly lower than in smaller reference molecules. colab.ws

Furthermore, time-dependent DFT (TD-DFT) is employed to investigate the electronic structure and excited states of alkanes, helping to interpret far-ultraviolet (FUV) spectra and assign electronic transitions. nih.govacs.org

Table 2: Properties of Branched Alkanes Derivable from Quantum Chemical Calculations

| Property Category | Specific Examples | Calculation Method |

| Structural Properties | Optimized molecular geometry, Bond lengths, Bond angles | DFT |

| Thermodynamic Properties | Enthalpy of formation, Bond dissociation energy (BDE), Free energy | DFT, CBS-QB3, G3MP2B3 |

| Electronic Properties | Ionization potential, Electron affinity, FUV spectral transitions | TD-DFT, SAC-CI |

| Spectroscopic Properties | Hyperfine coupling constants (for ESR), NMR chemical shifts | DFT |

Molecular Dynamics Simulations for Alkane Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide a molecular-level understanding of its dynamic behavior and its interaction with other molecules.

Simulations have been employed to investigate the rheological properties of branched alkanes, revealing how factors like the position and size of side chains affect viscosity and shear thinning behavior. byu.edu For example, simulations comparing n-eicosane (B1172931) with various methyl-nonadecane isomers showed that branching increases viscosity compared to linear alkanes of similar molecular weight. byu.edu

In the context of biological membranes, MD simulations have explored how branched lipid tails influence membrane properties. Studies comparing bilayers made of straight-chain lipids (like DPPC) with those containing branched-chain lipids (like DPhPC) have shown that branching reduces the free volume within the membrane's hydrophobic core. researchgate.net This leads to slower dynamics of the lipid chains and reduced permeability of the membrane to small molecules like water. researchgate.net The principles from these simulations are directly applicable to understanding how this compound might behave when incorporated into a lipid environment. Coarse-grained MD simulations have also been developed to study larger systems and longer timescales, such as the phase separation in ternary mixtures containing saturated lipids, unsaturated lipids, and cholesterol, where branched alkanes can play a role. aip.orgscirp.org

Synthetic Strategies and Chemical Transformations Relevant to 8 Methylheptadecane

Stereoselective Synthesis of Branched Alkanes

The creation of a chiral center at a specific position in a long aliphatic chain, as in the case of 8-methylheptadecane, necessitates the use of stereoselective synthetic methods. These approaches are crucial when the biological activity of a branched alkane is dependent on a specific stereoisomer.

While the direct stereoselective synthesis of this compound is not extensively documented, methods developed for structurally similar methyl-branched alkanes, such as certain insect pheromones, provide a clear blueprint. For instance, the synthesis of stereoisomers of 7,11-dimethylheptadecane has been achieved through strategies that could be adapted for this compound. These syntheses often involve the coupling of smaller, chiral building blocks.

A general approach would involve the synthesis of a chiral grignard reagent or an organolithium reagent containing the methyl branch at the desired position, which is then coupled with a suitable electrophile to construct the full carbon chain. Subsequent removal of any functional groups would yield the target alkane.

Key Synthetic Steps in Stereoselective Synthesis of Methyl-Branched Alkanes:

| Step | Description |

| Chiral Precursor Selection | Starting with a molecule that has a defined stereochemistry. |

| Chain Elongation | Sequentially adding carbon atoms to the chiral precursor. |

| Coupling Reactions | Joining two chiral fragments to form the main carbon chain. |

| Functional Group Removal | Reducing or eliminating functional groups to yield the final alkane. |

This modular approach allows for the synthesis of all possible stereoisomers of a target molecule by using the appropriate enantiomers of the starting materials.

The "chiral pool" provides a variety of enantiomerically pure starting materials that can be elaborated into more complex molecules like this compound. researchgate.net

(R)- and (S)-Citronellol are versatile chiral building blocks. nih.gov A plausible synthetic route to (R)- or (S)-8-methylheptadecane could commence with the appropriate enantiomer of citronellol (B86348). The synthetic sequence would involve:

Oxidative cleavage of the double bond in citronellol to yield a chiral aldehyde.

Wittig or Horner-Wadsworth-Emmons reaction of this aldehyde with a suitable phosphonium (B103445) ylide derived from a long-chain alkyl halide to construct the C17 backbone.

Reduction of the resulting alkene and any remaining functional groups to afford the final saturated hydrocarbon.

Methyl 3-hydroxy-2-methylpropanoate is another valuable chiral precursor. chemicalbook.com Its use in the synthesis of this compound would likely involve:

Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).

Chain extension via coupling reactions, for example, using organocuprates derived from long-chain alkyl halides.

Reduction of the ester functionality to an alcohol, followed by conversion to a halide and subsequent reduction to the alkane.

These chiral pool-based syntheses offer an efficient way to access specific stereoisomers of this compound, which is particularly important in fields such as chemical ecology where biological activity is often stereospecific.

General Approaches for Branched Alkane Synthesis

For applications where a racemic mixture of this compound is sufficient, several general methods for the synthesis of branched alkanes can be employed.

Catalytic alkylation involves the reaction of a linear alkane with an alkene in the presence of an acid catalyst to form a branched alkane. In the context of this compound synthesis, this could theoretically be achieved by reacting a shorter-chain alkane with an appropriate alkene. For example, the alkylation of an alkane like decane (B31447) with heptene, or undecane (B72203) with hexene, in the presence of a suitable catalyst could potentially yield isomers of methylheptadecane.

However, this method often suffers from a lack of regioselectivity, leading to a mixture of branched products with the methyl group at various positions along the chain. Furthermore, cracking and polymerization can be significant side reactions.

The isomerization of linear alkanes is a widely used industrial process to produce branched isomers with higher octane (B31449) ratings for gasoline. This process typically employs bifunctional catalysts, such as platinum on an acidic support (e.g., zeolites or sulfated zirconia), at elevated temperatures and pressures.

Starting with n-octadecane, catalytic isomerization could produce a mixture of methylheptadecane isomers, including this compound. The product distribution is generally governed by thermodynamic equilibrium, which favors the formation of more highly branched isomers at lower temperatures. However, achieving high selectivity for a single isomer like this compound is challenging with this method.

Typical Conditions for Alkane Isomerization:

| Parameter | Typical Range |

| Catalyst | Platinum on Zeolite or Sulfated Zirconia |

| Temperature | 150-300 °C |

| Pressure | 10-50 bar |

| Hydrogen Atmosphere | To suppress cracking and coke formation |

The malonic ester synthesis is a classic and versatile method for the formation of carbon-carbon bonds and can be adapted to synthesize branched alkanes. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com To synthesize this compound, this method would involve the dialkylation of a malonic ester, such as diethyl malonate. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com

The synthetic sequence would be as follows:

First Alkylation: Deprotonation of diethyl malonate with a strong base (e.g., sodium ethoxide) followed by reaction with a primary alkyl halide, for instance, 1-bromoheptane.

Second Alkylation: A second deprotonation and subsequent reaction with another alkyl halide, such as 1-bromononane.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield a carboxylic acid with the desired branched carbon skeleton (2-methyloctadecanoic acid in this case). stackexchange.comorgoreview.com

Reduction: The final step would involve the reduction of the carboxylic acid to the alkane, which can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or by conversion to an alcohol followed by deoxygenation.

This method offers good control over the position of the methyl branch, making it a more regioselective approach compared to catalytic alkylation or isomerization for producing a specific branched alkane like this compound.

Future Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms in Methyl-Branched Alkane Formation

The biosynthesis of 8-methylheptadecane and other methyl-branched alkanes is a complex process that is not yet fully understood. While it is known that cyanobacteria produce these compounds, the specific enzymes and complete pathways involved in the introduction of the methyl group remain elusive. researchgate.netcopernicus.orgcopernicus.org

Current knowledge points to a two-step conversion of fatty acids to alkanes involving a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO). copernicus.orgcopernicus.org It is hypothesized that vaccenic acid serves as a precursor to methylheptadecanes. copernicus.orgcopernicus.org Early studies involving the incorporation of labeled methionine suggested that the methyl group is added to a double bond in the fatty acid chain. researchgate.netacs.org However, the precise mechanism and the enzymes responsible for this methylation are still unknown. researchgate.netcopernicus.orgcopernicus.org

Future research should focus on:

Identifying and characterizing the methyltransferase(s): The key missing piece of the puzzle is the enzyme that adds the methyl group. Genomic and proteomic approaches, comparing alkane-producing and non-producing strains, could lead to the identification of candidate genes. nih.gov

Investigating the role of fatty acid desaturases and elongases: Understanding how the specific precursor fatty acids are synthesized is crucial.

Reconstituting the entire biosynthetic pathway in a heterologous host: This would definitively confirm the function of all identified enzymes and open the door for metabolic engineering.

Comprehensive Investigation of Ecological Functions Across Diverse Organisms

The ecological roles of this compound are likely varied and organism-dependent. In cyanobacteria, proposed functions include defense against grazing, chemical signaling (pheromones), prevention of desiccation, enhanced buoyancy, and maintaining membrane fluidity and stability. researchgate.netcopernicus.orgcopernicus.org This compound has also been detected in other organisms, including bacteria and insects, suggesting a broader ecological significance. utk.edumdpi.comvliz.be For instance, it has been identified in the volatile organic compounds of mung bean sour liquid, where it is associated with specific yeast species. mdpi.com

Future research should aim to:

Conduct detailed studies on the anti-grazing properties of this compound against various predators.

Investigate its role in chemical communication between cyanobacterial cells or with other microorganisms.

Explore its function in protecting against environmental stressors such as UV radiation and temperature fluctuations.

Determine its metabolic fate and impact within the food webs of ecosystems where it is prevalent.

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of this compound is essential for studying its biological activities, as different isomers can have distinct functions. While methods for the synthesis of branched alkanes exist, there is a need for more efficient and highly stereoselective approaches. smolecule.comresearchgate.netacs.orgdntb.gov.ua

Current synthetic strategies often involve multiple steps and may lack the desired stereocontrol. Future research in this area should focus on:

Developing new catalytic methods for the asymmetric methylation of long-chain alkenes or other suitable precursors.

Utilizing enzymatic synthesis to achieve high stereoselectivity.

Advanced Computational Modeling for Structure-Function Relationships and Environmental Fate

Computational modeling offers a powerful tool to investigate the properties of this compound without the need for extensive and costly laboratory experiments. unp.ac.idniif.hu

Future research should employ advanced computational techniques to:

Model the interaction of this compound with biological membranes to understand its role in membrane fluidity and stability.

Predict the binding of this compound to specific protein targets , such as receptors or enzymes, to elucidate its signaling or inhibitory functions.

Simulate its environmental fate , including its transport, partitioning, and degradation in different environmental compartments.